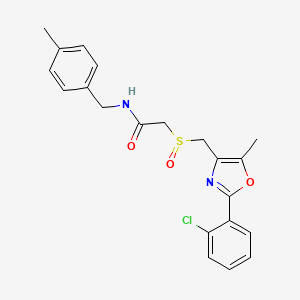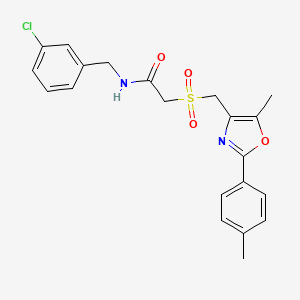![molecular formula C19H24N2O3S B10816404 N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-332037 is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃S. It is known for its role as a beta-catenin modulator, which can alter the lifespan of eukaryotic organisms
Vorbereitungsmethoden
The synthesis of WAY-332037 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the reaction of a substituted benzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring.
Sulfoxide formation: The oxazole derivative is then reacted with a sulfoxide precursor under controlled conditions to introduce the sulfoxide group.
Industrial production methods for WAY-332037 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Analyse Chemischer Reaktionen
WAY-332037 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
WAY-332037 has a wide range of scientific research applications:
Chemistry: It is used as a beta-catenin modulator in studies related to chemical signaling pathways.
Biology: The compound is studied for its effects on the lifespan of eukaryotic organisms, making it a valuable tool in aging research.
Medicine: WAY-332037 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is implicated.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
WAY-332037 exerts its effects by modulating the beta-catenin signaling pathway. Beta-catenin is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. WAY-332037 interacts with beta-catenin, altering its stability and activity, thereby influencing the downstream signaling events. This modulation can lead to changes in gene expression and cellular behavior, making it a powerful tool for studying and potentially treating conditions related to beta-catenin dysregulation.
Vergleich Mit ähnlichen Verbindungen
WAY-332037 can be compared with other beta-catenin modulators, such as:
ICG-001: A small molecule that inhibits the interaction between beta-catenin and CREB-binding protein.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
PRI-724: A derivative of ICG-001 with improved pharmacokinetic properties.
WAY-332037 is unique in its specific interaction with beta-catenin and its ability to modulate the lifespan of eukaryotic organisms. This sets it apart from other beta-catenin modulators, which may have different mechanisms of action or target different aspects of the beta-catenin signaling pathway.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-5-7-15(10-13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-16-8-3-4-9-16/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
SOMQSZSXEVGRQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816337.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)
![N-Cyclohexyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816357.png)
![N-[(2-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816366.png)
![N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816382.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)